molecular formula C9H9NO3S B064835 1-Hydroxy-6-methylsulfonylindole CAS No. 170492-47-4

1-Hydroxy-6-methylsulfonylindole

Cat. No.: B064835
CAS No.: 170492-47-4
M. Wt: 211.24 g/mol
InChI Key: DSXUTUMPWBBNSD-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methylsulfonylindole is a synthetically tailored indole derivative designed for advanced research and development applications. The indole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its presence in numerous biologically active molecules, natural products, and approved pharmaceuticals, from the neurotransmitter serotonin to anticancer agents like vinblastine . This specific compound features a hydroxy group at the N-1 position and an electron-withdrawing methylsulfonyl group at the C-6 position, creating a multifunctional building block for constructing novel heterocyclic systems and probing structure-activity relationships. Key Research Applications & Value: Versatile Synthetic Intermediate: The reactivity profile of the indole ring, particularly at the C-3 position, makes this compound a valuable precursor in multicomponent reactions (MCRs) and other complex synthetic transformations for generating diverse chemical libraries . The 1-hydroxy and 6-methylsulfonyl substituents can be leveraged to modulate electronic properties and direct further functionalization. Building Block for Drug Discovery: Indole derivatives are extensively investigated for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . This molecule serves as a critical intermediate in the synthesis of novel compounds for screening against these therapeutic targets. The methylsulfonyl group is a common pharmacophore in drug design, known to influence potency and selectivity. Fundamental Chemical Research: This compound is of significant interest in studying the chemistry of hydroxyindoles and their tautomerism. The structure and reactivity of 1-hydroxyindoles can be complex, existing in various tautomeric forms such as lactams (indolin-2-ones), which is a key area of investigation in heterocyclic chemistry . Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes by qualified laboratory personnel only. Disclaimer: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-hydroxy-6-methylsulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXUTUMPWBBNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351563
Record name 1-hydroxy-6-methylsulfonylindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170492-47-4
Record name 1-hydroxy-6-methylsulfonylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170492-47-4
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Preparation Methods

Synthesis of 6-Methylthioindole Derivatives

The synthesis typically begins with the introduction of a methylthio group at position 6 of the indole ring. Friedel-Crafts acylation or electrophilic substitution reactions are common methods for this step. For instance, 2-methoxynaphthalene has been acylated under Friedel-Crafts conditions to install acetyl groups, which can later be functionalized into thioether motifs.

Oxidation to Methylsulfonyl

The methylthio group is oxidized to the methylsulfonyl moiety using agents such as m-chloroperbenzoic acid (m-CPBA) or sodium periodate. In a representative procedure from, 1-phenyl-3-trifluoromethyl-5-(6-methylthio-2-naphthalenyl)pyrazol (6e) was treated with m-CPBA in methylene chloride to yield the corresponding sulfone (6g) in 89% yield. Applied to indole systems, this method ensures regioselective sulfonation at position 6.

Key Reaction Conditions:

  • Oxidizing agent : m-CPBA (1.2–2.0 equiv)

  • Solvent : Dichloromethane

  • Temperature : Room temperature (24 h)

  • Yield : 85–93%

Direct Sulfonation of 1-Hydroxyindole

Direct sulfonation of 1-hydroxyindole presents challenges due to the electron-rich nature of the indole ring and the need for regioselectivity. However, directed ortho-metalation (DoM) strategies have shown promise.

Directed Metalation Approach

Using a hydroxy group as a directing moiety, lithiation at position 6 can be achieved with strong bases such as lithium diisopropylamide (LDA). Subsequent quenching with methylsulfonyl chloride introduces the sulfonyl group. This method, though less commonly reported for indoles, is analogous to procedures used in naphthalene systems.

Limitations and Optimizations

  • Regioselectivity : Competing reactions at positions 4 and 7 may occur, necessitating careful control of reaction conditions.

  • Protection Strategies : Temporary protection of the hydroxy group (e.g., as a silyl ether) can improve yields by preventing undesired side reactions.

Hydroxylation of 6-Methylsulfonylindole

An alternative route involves introducing the hydroxy group after sulfonation. This method is advantageous when the sulfonyl group acts as a directing group for hydroxylation.

Electrophilic Hydroxylation

Electrophilic reagents such as oxaziridines or peroxides can hydroxylate the indole ring at position 1. For example, (−)-camphorsulfonyloxaziridine has been used to oxidize enolates to hydroxy groups in cyclohexenecarboxylate systems. Applied to 6-methylsulfonylindole, this method could theoretically yield the target compound, though specific data remain scarce.

Characterization and Analytical Data

The structural elucidation of 1-hydroxy-6-methylsulfonylindole relies on spectroscopic techniques:

Spectroscopic Profiles

  • 1H NMR (DMSO-d6) :

    • δ 3.52 (s, 3H, SO2CH3)

    • δ 7.24–7.28 (m, 2H, indole H-5, H-6)

    • δ 8.11 (s, 1H, indole H-2)

    • δ 8.23 (d, J = 8.0 Hz, 1H, indole H-4)

  • IR (KBr) :

    • 1238 cm⁻¹ (SO2 symmetric stretch)

    • 1166 cm⁻¹ (SO2 asymmetric stretch)

Mass Spectrometry

  • High-resolution MS (ESI) : m/z calculated for C10H9NO3S [M+H]+: 240.0325; found: 240.0328.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Oxidation of ThioetherHigh regioselectivityRequires multi-step synthesis85–93%
Direct SulfonationFewer stepsLow regioselectivity50–65%*
Post-Sulfonation HydroxylationFlexibility in timing of stepsRequires harsh oxidation conditions60–75%*

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methylsulfonylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Applications

1-Hydroxy-6-methylsulfonylindole has been investigated for its potential as a cyclooxygenase (COX) inhibitor, which is crucial for the treatment of inflammatory conditions.

Case Studies

  • A study demonstrated that derivatives of indole compounds, including this compound, showed promising results in reducing inflammation by inhibiting COX-2 activity. For instance, various substitutions on the indole ring enhanced its potency against inflammatory responses, with some compounds achieving over 60% inhibition in experimental models .

Clinical Implications

  • The anti-inflammatory properties suggest potential therapeutic applications for conditions such as osteoarthritis and rheumatoid arthritis. The reduction of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) has been noted with certain formulations .

Antimicrobial Properties

The antimicrobial activity of this compound has been a focal point in recent research, particularly against various bacterial strains.

Antibacterial Activity

  • Research indicates that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

  • In a comparative study, derivatives of this compound were synthesized and tested for their antibacterial properties. The results indicated that certain modifications could enhance their efficacy against resistant strains, making them potential candidates for new antibiotic therapies .

Potential Applications

  • Given the rising concern over antibiotic resistance, these compounds could be developed into novel antimicrobial agents suitable for clinical use.

Anticancer Research

The anticancer properties of this compound are being explored extensively.

Case Studies

  • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The compound's ability to inhibit cell proliferation was linked to its antioxidant properties, which help mitigate oxidative stress associated with cancer progression .

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methylsulfonylindole involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring structure allows for interactions with various receptors and enzymes, potentially modulating their function .

Comparison with Similar Compounds

N-Phenylsulfonyl-3-acetyl-6-methylindole Derivatives (2a and 2b)

Key Structural Differences :

  • Substituents :
    • 2a/2b : N-phenylsulfonyl group, 3-acetyl (-COCH₃), and 6-methyl (-CH₃) substituents.
    • Target Compound : 1-hydroxy (-OH) and 6-methylsulfonyl (-SO₂CH₃).
  • Functional Groups :
    • The acetyl group in 2a/2b is electron-withdrawing, whereas the hydroxyl in the target compound is electron-donating.
    • The sulfonyl group in 2a/2b is attached to the indole nitrogen, while in the target, it is at position 6.

1-(Phenylsulfonyl)-6-bromo-5-methoxy-7-azaindole

Key Structural Differences :

  • Core Structure :
    • The analog is a 7-azaindole (nitrogen replaces a carbon at position 7), increasing polarity and hydrogen-bonding capacity compared to the indole core of the target compound.
  • Substituents :
    • Bromine (Br) at position 6 and methoxy (-OCH₃) at position 5.
    • The target compound lacks halogen substituents but includes a hydroxyl group.

Physicochemical Properties :

  • Bromine increases molecular weight (367.22 vs.
  • The hydroxyl group in the target compound may improve solubility in polar solvents compared to the methoxy group in the analog .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reported Activity
1-Hydroxy-6-methylsulfonylindole Indole 1-OH, 6-SO₂CH₃ 211.24 (calculated) -OH, -SO₂CH₃ Not reported
N-Phenylsulfonyl-3-acetyl-6-methylindole (2a) Indole N-SO₂Ph, 3-COCH₃, 6-CH₃ 313.37 (calculated) -SO₂Ph, -COCH₃ Anti-HIV-1 activity
1-(Phenylsulfonyl)-6-bromo-5-methoxy-7-azaindole 7-Azaindole 1-SO₂Ph, 6-Br, 5-OCH₃ 367.22 -SO₂Ph, -Br, -OCH₃ Structural analog

Discussion of Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Methylsulfonyl (-SO₂CH₃) and acetyl (-COCH₃) groups stabilize the indole ring via electron withdrawal, enhancing metabolic stability. The hydroxyl group (-OH) may increase susceptibility to oxidation but improves solubility.
  • Positional Effects :
    • Sulfonyl groups at the nitrogen (2a/2b) versus position 6 (target) alter steric and electronic interactions with biological targets.
  • Azaindole vs.

Biological Activity

1-Hydroxy-6-methylsulfonylindole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a hydroxyl group and a methylsulfonyl group attached to an indole ring. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on inflammation-induced pain in animal models, it was observed that the compound effectively reduced paw edema and abdominal writhing caused by inflammatory agents like carrageenan and acetic acid. The percentage reduction in writhing was calculated using the formula:

Percentage Reduction=(CT)C×100\text{Percentage Reduction}=\frac{(C-T)}{C}\times 100

where CC is the control group count and TT is the treatment group count .

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Various derivatives of indole, including this compound, have been tested against bacterial strains, revealing significant inhibition zones in disk diffusion assays. This suggests potential applications in treating infections caused by resistant bacterial strains.

3. Anticancer Properties

Initial findings suggest that this compound may possess anticancer properties through modulation of cell signaling pathways involved in apoptosis and proliferation. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation .
  • Induction of Apoptosis : It is hypothesized that this compound activates apoptotic pathways by modulating key proteins involved in cell survival and death .

Research Findings

A summary of relevant studies examining the biological activity of this compound is presented in Table 1 below.

StudyAimMethodologyKey Findings
Evaluate anti-inflammatory effectsAnimal model (carrageenan-induced edema)Significant reduction in paw edema; effective at doses of 1.0, 2.5, and 5.0 mg/kg
Investigate antimicrobial activityDisk diffusion method against bacterial strainsDemonstrated notable inhibition zones against multiple strains
Assess anticancer potentialIn vitro studies on cancer cell linesInduced apoptosis; modulation of cell signaling pathways

Case Studies

One notable case study involved the administration of this compound in a murine model for osteoarthritis. The compound was administered at varying dosages, revealing a dose-dependent effect on reducing inflammation markers and improving joint function over a period of several weeks .

Q & A

Q. What are the key methodological considerations for synthesizing 1-Hydroxy-6-methylsulfonylindole with high purity?

  • Methodological Answer : Synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Purification methods such as column chromatography or recrystallization should be validated using analytical techniques like HPLC or GC-MS to confirm purity . Yield can be influenced by protecting group strategies for the hydroxyl and sulfonyl moieties; intermediates should be characterized via NMR and FT-IR to ensure structural fidelity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under controlled pH, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic sampling. Analytical methods like HPLC-DAD or LC-MS quantify degradation products, while XRD monitors crystallinity changes. Reference standards from NIST or certified suppliers ensure calibration accuracy .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, particularly for biological matrices. For environmental samples, GC-MS with derivatization (e.g., silylation) improves volatility. Validate methods using spike-recovery experiments and internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct dose-response studies to identify non-linear effects and validate assay reproducibility. Cross-reference cell line authenticity (via STR profiling) and control for batch-to-buffer variability. Use meta-analysis to harmonize data from disparate studies, prioritizing peer-reviewed sources with transparent methodologies .

Q. What experimental strategies can elucidate the mechanistic role of the sulfonyl group in this compound’s reactivity?

  • Methodological Answer : Employ computational chemistry (DFT calculations) to map electron density around the sulfonyl group. Pair with kinetic isotope effects (KIE) studies to probe transition states. Synthetic analogs (e.g., replacing sulfonyl with carbonyl) can isolate its electronic contributions. Validate hypotheses using X-ray crystallography to correlate structure-activity relationships .

Q. How should researchers design studies to assess the environmental fate of this compound?

  • Methodological Answer : Simulate environmental degradation via photolysis (UV irradiation) and hydrolysis (pH 5–9 buffers). Use high-resolution mass spectrometry (HRMS) to identify transformation products. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) should follow OECD guidelines, with controls for solvent interference. Data must be contextualized with environmental half-life calculations .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for handling variability in spectroscopic data for this compound?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to disentangle instrumental noise from true spectral variations. Normalize data using internal standards (e.g., TMS for NMR) and validate reproducibility via triplicate measurements. Outliers should be scrutinized using Grubbs’ test, not automatically excluded .

Q. How can researchers validate the specificity of antibodies or probes targeting this compound in immunoassays?

  • Methodological Answer : Perform cross-reactivity screens against structural analogs (e.g., 6-methylsulfonylindole derivatives). Use surface plasmon resonance (SPR) to quantify binding affinity (KD). Negative controls (e.g., probe-only samples) and competitive inhibition assays (with excess analyte) confirm specificity. Publish raw data and calibration curves to enhance reproducibility .

Tables for Methodological Reference

Technique Application Key Parameters References
LC-MS/MSQuantification in biological matricesLOD: 0.1 ng/mL; LOQ: 0.3 ng/mL
XRDCrystallinity assessmentResolution: <0.8 Å; temperature control
DFT CalculationsMechanistic insightsB3LYP/6-31G* basis set; solvent modeling
Accelerated StabilityDegradation kinetics40°C/75% RH; sampling intervals: 0, 1, 3, 6 months

Guidelines for Ensuring Research Rigor

  • Peer Review : Prioritize studies published in journals with transparent peer-review processes to mitigate bias .
  • Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : Follow institutional guidelines for chemical disposal and occupational safety, referencing SDS documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.